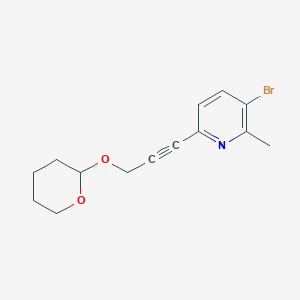
(2-Methylphenyl)(2,4,6-trimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)-, also known as bis(4-methylphenyl)phosphinyl-methanone, is an organic compound with the molecular formula C24H25O2P. This compound is characterized by its unique structure, which includes both methylphenyl and trimethylphenyl groups attached to a methanone core. It is commonly used in various chemical and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- typically involves the reaction of 2-methylphenyl and 2,4,6-trimethylphenyl groups with a suitable methanone precursor. One common method involves the use of diphenylphosphine oxide as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- is typically carried out in large-scale reactors under controlled conditions. The process involves the careful addition of reactants and the use of high-purity solvents to ensure the quality of the final product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired compound is obtained with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism by which Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, absorbing light and generating reactive species that initiate polymerization reactions. It can also interact with enzymes and other proteins, modulating their activity and influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Similar in structure but with different substituents on the phenyl rings.
Benzophenone derivatives: Share the methanone core but differ in the attached phenyl groups.
Uniqueness
Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- is unique due to its specific combination of methylphenyl and trimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
1024-64-2 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
(2-methylphenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C17H18O/c1-11-9-13(3)16(14(4)10-11)17(18)15-8-6-5-7-12(15)2/h5-10H,1-4H3 |
InChI-Schlüssel |
JOOQHQOBMYMPSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)

![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)





![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)


![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)
